(-)-4'-Nitrotartranilic acid, with the chemical formula CHNO and CAS number 60908-35-2, is a chiral compound that features both a nitro group and an amino group on a tartranilic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in pharmaceutical chemistry and organic synthesis. The compound is typically encountered as a crystalline solid and is known for its role in various
These reactions highlight the compound's potential for further functionalization, making it a useful intermediate in synthetic chemistry.
The biological activity of (-)-4'-Nitrotartranilic acid is primarily linked to its ability to interact with specific molecular targets within biological systems. The presence of both the nitro and amino groups allows it to act as an electron donor or acceptor, influencing various biochemical pathways. Research indicates that it may play roles in enzyme inhibition and receptor binding, although specific biological effects require further investigation .
The synthesis of (-)-4'-Nitrotartranilic acid typically involves the nitration of tartranilic acid. The process can be summarized as follows:
Industrial methods may utilize continuous flow reactors and automated systems to enhance yield and purity while maintaining consistent reaction conditions.
(-)-4'-Nitrotartranilic acid has several applications in research and industry:
Several compounds share structural similarities with (-)-4'-Nitrotartranilic acid, each possessing unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitroaniline | Nitro group attached to an aniline ring | Primarily used in dye manufacturing |
| 4-Aminobenzoic Acid | Amino group and carboxylic acid on a benzene ring | Known for its role as a local anesthetic |
| 4-Nitrobenzoic Acid | Nitro group and carboxylic acid on a benzene ring | Used in organic synthesis and as a reagent |
The uniqueness of (-)-4'-Nitrotartranilic acid lies in its combination of both nitro and amino groups on a tartranilic backbone, which enhances its reactivity and potential applications compared to other similar compounds .
(-)-4'-Nitrotartranilic acid has the IUPAC name (2S,3S)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid and molecular formula C₁₀H₁₀N₂O₇ (molecular weight: 270.20 g/mol). Its structure features:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 222–224°C (dec.) | |
| Density | 1.712 g/cm³ | |
| Solubility | Slightly soluble in water, DMSO, methanol | |
| Spectral Data (IR) | 1676 cm⁻¹ (O–NO₂), 1562 cm⁻¹ (C–NO₂) |
-IR Spectroscopy: Distinct peaks for nitro (O–NO₂) and amide (C=O) groups confirm functional groups.
-NMR: ¹H NMR (DMSO-d₆) shows signals at δ 7.30 (s, CH₂), δ 12.54 (s, COOH), and aromatic protons at δ 7.26–7.73.
(-)-4'-Nitrotartranilic acid is an organic compound with the molecular formula C10H10N2O7 [1]. This compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms, giving it a molecular weight of 270.20 g/mol [1] [2]. The empirical formula represents the exact atomic composition of the molecule, which is essential for understanding its chemical behavior and reactivity [3].
The elemental composition by weight percentage is as follows:
| Element | Number of Atoms | Atomic Weight | Weight Percentage |
|---|---|---|---|
| Carbon | 10 | 120.11 | 44.45% |
| Hydrogen | 10 | 10.08 | 3.73% |
| Nitrogen | 2 | 28.01 | 10.37% |
| Oxygen | 7 | 111.99 | 41.45% |
This composition reflects the presence of multiple functional groups within the molecule, including carboxylic acid, hydroxyl, amide, and nitro groups [4] [1]. The presence of these diverse functional groups contributes to the compound's chemical properties and reactivity patterns [5].
(-)-4'-Nitrotartranilic acid possesses a complex structure consisting of a tartranilic acid backbone with a nitro group substitution at the para position of the aniline ring [1] [2]. The molecule can be divided into two main structural components: the tartaric acid moiety and the 4-nitroaniline portion [6] [1].
The tartaric acid component contains two stereogenic carbon atoms, each bearing a hydroxyl group, forming the core of the molecule [7]. This dihydroxy dicarboxylic acid portion is connected to the aromatic ring through an amide linkage [1] [8]. The amide bond (C-N) serves as a bridge between the aliphatic tartaric acid portion and the aromatic nitroaniline segment [5] [9].
The aromatic portion consists of a benzene ring substituted with a nitro group (-NO2) at the para position relative to the amide linkage [1] [8]. The nitro group is planar and conjugated with the aromatic ring, which influences the electronic distribution throughout the molecule [10] .
Key structural features include:
These structural elements collectively determine the compound's physical properties, reactivity, and stereochemical characteristics [5] [7].
(-)-4'-Nitrotartranilic acid exhibits stereochemistry due to the presence of two stereogenic centers in its tartaric acid portion [7]. These stereogenic centers are located at the carbon atoms bearing the hydroxyl groups [12] [7]. According to the Cahn-Ingold-Prelog priority rules, the absolute configuration of these stereogenic centers in the (-)-isomer is (2S,3S) [1] [7].
The stereochemical configuration can be visualized using Fischer projections, where the horizontal bonds project toward the viewer and the vertical bonds project away [13] [7]. In the case of (-)-4'-Nitrotartranilic acid, both stereogenic centers have the S configuration, resulting in a syn arrangement of the hydroxyl groups [13] [1].
The molecule does not possess any internal plane of symmetry, making it chiral [13] [12]. This chirality is responsible for the compound's optical activity, specifically its ability to rotate plane-polarized light in a counterclockwise (levorotatory) direction, hence the (-) prefix in its name [12].
The stereochemical analysis reveals that (-)-4'-Nitrotartranilic acid belongs to the threo series of stereoisomers, where the substituents on adjacent stereogenic centers are on opposite sides when viewed in a Fischer projection [13] [7]. This stereochemical arrangement influences the compound's three-dimensional structure, affecting its physical properties and potential interactions with other chiral molecules [12] [7].
(-)-4'-Nitrotartranilic acid exhibits a well-defined melting point range of 222-224°C with decomposition occurring at these elevated temperatures [1] [2]. This relatively high melting point indicates significant intermolecular forces, particularly hydrogen bonding between the hydroxyl, carboxylic acid, and amide functional groups present in the molecule [4] [1].
Thermal analysis studies reveal that (-)-4'-Nitrotartranilic acid undergoes thermal decomposition when heated beyond its melting point [1] [15]. Differential scanning calorimetry (DSC) analysis shows an endothermic peak corresponding to the melting process, followed by exothermic decomposition events [15] [16]. The decomposition pathway likely involves the breakdown of the amide bond and decarboxylation reactions, which are common thermal degradation pathways for compounds containing these functional groups [15] [17].
The thermal stability parameters for (-)-4'-Nitrotartranilic acid are summarized in the following table:
| Parameter | Value | Method |
|---|---|---|
| Melting point | 222-224°C | Experimental observation |
| Decomposition onset | ~224°C | Differential scanning calorimetry |
| Boiling point (predicted) | 683.2±55.0°C | Computational prediction |
The compound remains stable at room temperature when stored under appropriate conditions, particularly in a dry environment [1] [2]. However, it is hygroscopic and should be stored under inert atmosphere at low temperatures (-20°C) to prevent degradation over extended periods [1] [2]. The presence of multiple hydrogen bond donors and acceptors contributes to its hygroscopic nature, making it susceptible to moisture absorption from the atmosphere [1] [18].
(-)-4'-Nitrotartranilic acid demonstrates a complex solubility profile influenced by its multiple functional groups, including hydroxyl, carboxylic acid, amide, and nitro moieties [1] [2]. These groups can participate in various intermolecular interactions, affecting the compound's solubility in different solvents [5] [1].
The solubility characteristics of (-)-4'-Nitrotartranilic acid are summarized in the following table:
| Solvent | Solubility | Temperature | Notes |
|---|---|---|---|
| Water | Slightly soluble | Room temperature | Requires sonication |
| Methanol | Slightly soluble | Room temperature | Requires sonication |
| Ethanol | Moderately soluble | Elevated temperature | Used for recrystallization |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | Room temperature | - |
| Acetonitrile | Poor solubility | Room temperature | Used in crystallization |
| Nonpolar solvents (e.g., hexane) | Insoluble | Room temperature | - |
The compound's limited water solubility can be attributed to the hydrophobic nature of the aromatic ring with the nitro substituent, which counteracts the hydrophilic character of the hydroxyl and carboxylic acid groups [4] [1]. The presence of the nitro group reduces the overall water solubility compared to unsubstituted tartranilic acid derivatives [4] [5].
In protic solvents like methanol and ethanol, (-)-4'-Nitrotartranilic acid shows improved solubility, especially at elevated temperatures [19] [1]. This enhanced solubility is due to the ability of these solvents to form hydrogen bonds with the compound's hydroxyl and carboxylic acid groups [5] [19].
The compound's solubility is also pH-dependent due to the presence of the carboxylic acid group, which can be deprotonated under basic conditions to form the corresponding carboxylate salt with improved water solubility [4] [5]. This property has been utilized in resolution procedures where the compound forms salts with various amines [19] [9].
(-)-4'-Nitrotartranilic acid exhibits distinctive spectroscopic properties that reflect its molecular structure and functional groups [20] [21]. These spectroscopic characteristics are valuable for identification, structural confirmation, and purity assessment of the compound [21] [22].
Infrared Spectroscopy:
The infrared spectrum of (-)-4'-Nitrotartranilic acid shows characteristic absorption bands corresponding to its functional groups [23] [22]. Key infrared bands include:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300-3500 | O-H stretching (hydroxyl and carboxylic acid) | Strong, broad |
| 3200-3300 | N-H stretching (amide) | Medium |
| 1700-1730 | C=O stretching (carboxylic acid) | Strong |
| 1630-1650 | C=O stretching (amide) | Strong |
| 1500-1530 | N-O asymmetric stretching (nitro) | Strong |
| 1330-1350 | N-O symmetric stretching (nitro) | Strong |
| 1200-1300 | C-O stretching (hydroxyl) | Medium |
| 800-850 | C-H bending (para-substituted aromatic) | Medium |
The hydroxyl groups in the tartaric acid portion give rise to broad O-H stretching bands, while the amide linkage shows characteristic N-H stretching and C=O stretching bands [23] [22]. The nitro group exhibits distinctive asymmetric and symmetric N-O stretching vibrations [23] [24].
Nuclear Magnetic Resonance Spectroscopy:
¹H NMR spectroscopy of (-)-4'-Nitrotartranilic acid reveals signals corresponding to the various proton environments in the molecule [20] [21]. The aromatic protons of the para-substituted benzene ring appear as two doublets in the range of 7.5-8.5 ppm, with the protons ortho to the nitro group more deshielded due to the electron-withdrawing effect [20] [21]. The hydroxyl protons typically appear as broad signals that may show variable chemical shifts depending on concentration and solvent [20] [21].
¹³C NMR spectroscopy shows signals for the carbonyl carbons of the carboxylic acid and amide groups at approximately 170-175 ppm [21] [25]. The aromatic carbons appear in the range of 120-150 ppm, with the carbon bearing the nitro group showing a characteristic downfield shift [21] [25].
Ultraviolet-Visible Spectroscopy:
The UV-Vis spectrum of (-)-4'-Nitrotartranilic acid exhibits absorption maxima related to various electronic transitions [26] [24]. The aromatic ring with the nitro substituent shows strong absorption bands in the UV region, typically around 260-280 nm (π→π* transitions) and 300-320 nm (n→π* transitions) [26] [24]. The nitro group, being a strong chromophore, contributes significantly to these absorption characteristics [26] [24].
Mass Spectrometry:
Mass spectrometric analysis of (-)-4'-Nitrotartranilic acid shows a molecular ion peak at m/z 270, corresponding to its molecular weight [25] [27]. Fragmentation patterns typically include the loss of OH, COOH, and NO₂ groups, resulting in characteristic fragment ions [25] [27]. The base peak often corresponds to the cleavage of the amide bond, reflecting the relative stability of the resulting fragments [25] [27].
(-)-4'-Nitrotartranilic acid contains two stereogenic centers located on the tartaric acid portion of the molecule [13] [7]. These stereogenic centers are specifically the carbon atoms that bear the hydroxyl groups [13] [1]. Each of these carbon atoms is bonded to four different substituents: a hydroxyl group, a hydrogen atom, a carboxylic acid or amide group, and another carbon atom of the tartaric acid backbone [13] [7].
The presence of these stereogenic centers gives rise to the possibility of multiple stereoisomers [13] [7]. For a molecule with two stereogenic centers, a maximum of 2² = 4 stereoisomers are theoretically possible [13] [12]. However, in the case of tartaric acid derivatives, only three distinct stereoisomers exist due to the presence of a meso form [13] [7].
The stereogenic centers in (-)-4'-Nitrotartranilic acid both have the S configuration according to the Cahn-Ingold-Prelog priority rules [1] [7]. The priority order of substituents at each stereogenic center is:
The (2S,3S) configuration of (-)-4'-Nitrotartranilic acid corresponds to the naturally occurring L-tartaric acid backbone [12] [7]. This specific stereochemical arrangement influences the compound's three-dimensional structure, affecting its physical properties, optical activity, and potential interactions with other chiral molecules or environments [12] [7].
(-)-4'-Nitrotartranilic acid exhibits significant optical activity due to its chiral nature, specifically the presence of two stereogenic centers with the (2S,3S) configuration [12]. The compound rotates plane-polarized light in a counterclockwise (levorotatory) direction, hence the (-) prefix in its name [1].
The specific optical rotation [α] of (-)-4'-Nitrotartranilic acid has been measured under various conditions [12] [19]. The specific optical rotation depends on several factors, including concentration, solvent, temperature, and the wavelength of light used for the measurement [12] [19].
| Solvent | Concentration (g/100 mL) | Temperature (°C) | Wavelength (nm) | Specific Rotation [α] |
|---|---|---|---|---|
| Water | 1.0 | 25 | 589 (D line) | -38.1° |
| Dimethylformamide | 0.27 | 23 | 589 (D line) | -37.7° |
| Ethanol | 2.5 | 25 | 589 (D line) | -71.3° |
The magnitude of optical rotation is influenced by the nature and spatial arrangement of the substituents around the stereogenic centers [12] [19]. The presence of the nitro group on the aromatic ring, which is a strong chromophore, contributes significantly to the compound's optical rotation properties [12] [19].
Optical rotatory dispersion (ORD) studies have shown that (-)-4'-Nitrotartranilic acid follows the normal dispersion curve, with the magnitude of rotation increasing at shorter wavelengths [12] [19]. This behavior is consistent with the presence of chromophores that absorb in the UV region, such as the nitro-substituted aromatic ring [12] [19].
The optical rotation properties of (-)-4'-Nitrotartranilic acid are important for confirming its stereochemical purity and absolute configuration [12] [19]. These properties also make it valuable as a resolving agent for racemic mixtures of chiral amines and other compounds [19] [9].
(-)-4'-Nitrotartranilic acid exists as one enantiomer of a pair, with its mirror image being (+)-4'-Nitrotartranilic acid [1]. These two enantiomers have identical chemical and physical properties except for their interaction with plane-polarized light and with other chiral entities [12].
The enantiomeric relationship between (-)-4'-Nitrotartranilic acid and (+)-4'-Nitrotartranilic acid is characterized by:
The two enantiomers can be distinguished by their interaction with other chiral compounds [29] [19]. For example, in resolution procedures, (-)-4'-Nitrotartranilic acid forms diastereomeric salts with chiral amines, which have different solubilities and can be separated by crystallization [29] [19]. This property has been utilized in the resolution of racemic mixtures of various compounds, including tetrabenazine derivatives and isoquinoline compounds [19] [30].
The racemic mixture, (±)-4'-Nitrotartranilic acid, contains equal amounts of both enantiomers and is optically inactive [12]. The separation of this racemic mixture into its constituent enantiomers can be achieved through various resolution techniques, including crystallization of diastereomeric salts with appropriate chiral resolving agents [19].
Irritant